N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Description
N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its diverse biological activities and potential therapeutic applications. This compound features a piperidine ring, a sulfonyl group, and an acetylamino phenyl moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11(19)16-13-6-3-7-14(9-13)17-15(20)12-5-4-8-18(10-12)23(2,21)22/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCUIBBHKVEMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step chemical reactions. Key steps include acylation, sulfonylation, and amidation reactions. For instance, the formation of piperidine derivatives through these reactions has been well-documented.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Amidation: Formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.
Sulfonylation: Introduction of a sulfonyl group into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and amines. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are derivatives of the original compound, often with modifications to the piperidine ring or the phenyl moiety, which can enhance or alter the biological activity of the compound.
Scientific Research Applications
N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N3-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Acetylamino)phenyl]-3-phenylacrylamide: Shares a similar acetylamino phenyl moiety but differs in the rest of the structure.
N-[3-(acetylamino)phenyl]-3-aminobenzamide: Another compound with an acetylamino phenyl group, used in different research applications.
Uniqueness
N~3~-[3-(ACETYLAMINO)PHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a piperidine ring, sulfonyl group, and acetylamino phenyl moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
